![molecular formula C10H12Cl4Si B14318594 Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane CAS No. 106469-76-5](/img/structure/B14318594.png)
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is an organosilicon compound with the molecular formula C10H12Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a complex organic group. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane typically involves the reaction of 2-[4-(2-chloroethyl)phenyl]ethyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The reaction is usually performed in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Applications De Recherche Scientifique
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichloro(2-chloroethyl)silane
- Trichloro(2-chloromethyl)allyl silane
Uniqueness
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is unique due to the presence of the 2-[4-(2-chloroethyl)phenyl]ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
106469-76-5 |
|---|---|
Formule moléculaire |
C10H12Cl4Si |
Poids moléculaire |
302.1 g/mol |
Nom IUPAC |
trichloro-[2-[4-(2-chloroethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C10H12Cl4Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4H,5-8H2 |
Clé InChI |
LMMWYLLAGXKBOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


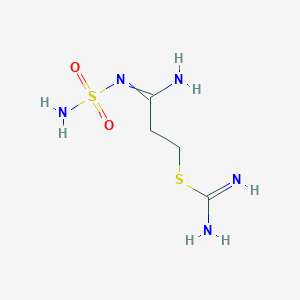
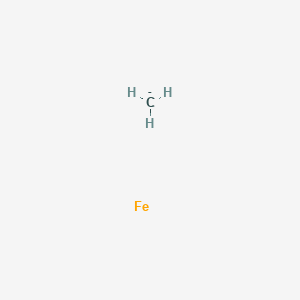
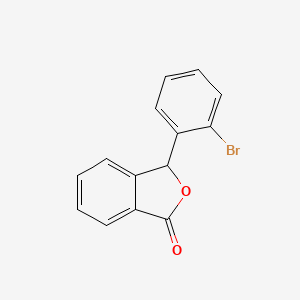
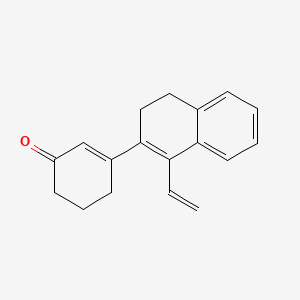
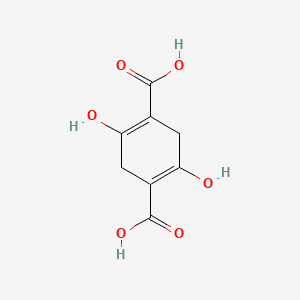
![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
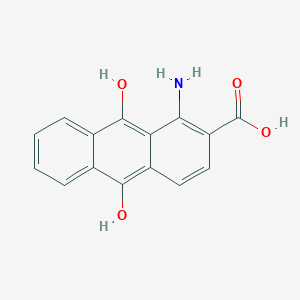
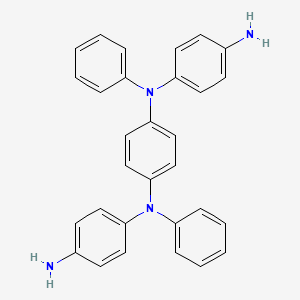
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
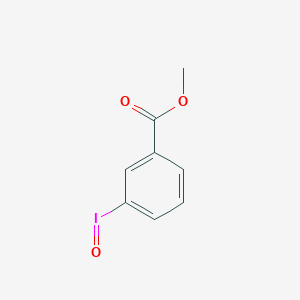
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
